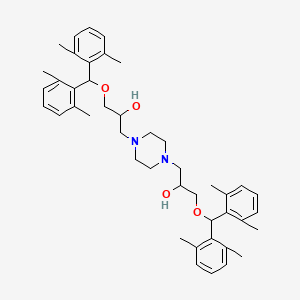

3,3'-(Piperazine-1,4-diyl)bis(1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol)

CAS No.:

Cat. No.: VC15886184

Molecular Formula: C44H58N2O4

Molecular Weight: 678.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H58N2O4 |

|---|---|

| Molecular Weight | 678.9 g/mol |

| IUPAC Name | 1-[bis(2,6-dimethylphenyl)methoxy]-3-[4-[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]propan-2-ol |

| Standard InChI | InChI=1S/C44H58N2O4/c1-29-13-9-14-30(2)39(29)43(40-31(3)15-10-16-32(40)4)49-27-37(47)25-45-21-23-46(24-22-45)26-38(48)28-50-44(41-33(5)17-11-18-34(41)6)42-35(7)19-12-20-36(42)8/h9-20,37-38,43-44,47-48H,21-28H2,1-8H3 |

| Standard InChI Key | BLTVERUNNWWGAT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CN3CCN(CC3)CC(COC(C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)O)O |

Introduction

Structural Characteristics and Nomenclature

The compound belongs to the piperazine-bis(propanol) family, featuring a central piperazine ring (1,4-diazacyclohexane) symmetrically substituted with two 1-(bis(2,6-dimethylphenyl)methoxy)propan-2-ol moieties. Its IUPAC name, 1-[bis(2,6-dimethylphenyl)methoxy]-3-[4-[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]piperazin-1-yl]propan-2-ol, reflects this architecture . Key structural elements include:

-

Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and coordination chemistry.

-

Bis(2,6-dimethylphenyl)methoxy groups: Bulky lipophilic substituents that confer steric hindrance and influence solubility.

-

Propan-2-ol linkers: Hydroxyl groups that enhance polarity and potential for derivatization.

The molecular formula is C44H58N2O4, with a molecular weight of 678.9 g/mol . X-ray crystallography data for analogous piperazine derivatives (e.g., 3-phenylpiperidine-2,6-diones) reveal non-planar conformations stabilized by intramolecular hydrogen bonds, suggesting similar behavior in this compound .

Synthesis and Chemical Properties

Synthetic Pathways

While no explicit synthesis protocol exists for this compound in the literature, its structure implies a multi-step alkylation strategy. Based on methods for analogous piperazine derivatives , a plausible route involves:

-

Piperazine alkylation: Reacting piperazine with 1,3-dibromopropane or 1,4-dibromobutane under basic conditions (e.g., K2CO3/DBU) to form a bis-alkylated intermediate.

-

Etherification: Introducing bis(2,6-dimethylphenyl)methoxy groups via nucleophilic substitution of bromide intermediates with bis(2,6-dimethylphenol).

-

Hydroxyl group protection/deprotection: Using temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during synthesis.

Key reaction parameters include:

-

Catalysts: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate alkylation .

-

Purification: Column chromatography (chloroform:methanol gradients) or crystallization from hexane .

Physicochemical Properties

Critical properties derived from PubChem data and computational models include:

| Property | Value |

|---|---|

| Molecular Weight | 678.9 g/mol |

| XLogP3-AA | 7.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 65.4 Ų |

| Rotatable Bonds | 14 |

The high XLogP3-AA value indicates significant lipophilicity, likely limiting aqueous solubility but enhancing membrane permeability. The Topological Polar Surface Area suggests moderate polarity, compatible with blood-brain barrier penetration in drug candidates.

Applications and Future Directions

Current Uses

-

Research chemical: Sold by vendors like EOS Med Chem for exploratory medicinal chemistry .

-

Drug discovery intermediate: Potential scaffold for antiviral/antibacterial agent development.

Research Gaps and Opportunities

| Area | Challenges/Goals |

|---|---|

| Synthetic optimization | Improve yield and scalability |

| Solubility enhancement | Develop prodrugs or salts |

| Target validation | Screen against viral/bacterial panels |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume